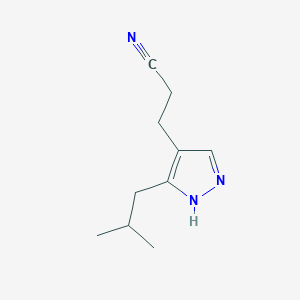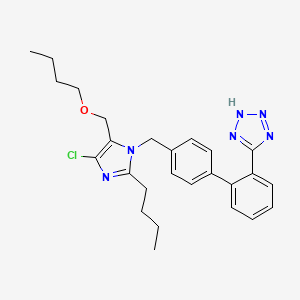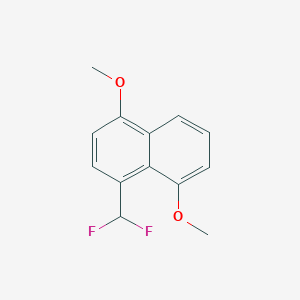
4-(Difluoromethyl)-1,5-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is an organic compound that features a naphthalene core substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group is particularly noteworthy due to its unique chemical properties, which include high electronegativity and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H (chlorodifluoromethane) or other difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-1,5-dimethoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the difluoromethyl group can produce methyl-substituted naphthalenes .
Applications De Recherche Scientifique
4-(Difluoromethyl)-1,5-dimethoxynaphthalene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group, being highly electronegative, can form strong hydrogen bonds with biological molecules, influencing their structure and function . This property is particularly valuable in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in structure due to the presence of the difluoromethyl group, but differs in its nitro substitution.
2,2-Difluoroethylbenzene: Contains a difluoromethyl group attached to a benzene ring, offering different reactivity and applications.
Difluoromethylthioethers: Compounds where the difluoromethyl group is bonded to sulfur, showing distinct chemical behavior.
Uniqueness
4-(Difluoromethyl)-1,5-dimethoxynaphthalene is unique due to its combination of the naphthalene core with both difluoromethyl and methoxy groups. This combination imparts specific chemical properties, such as enhanced hydrogen bonding capability and increased metabolic stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H12F2O2 |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1,5-dimethoxynaphthalene |
InChI |
InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |
Clé InChI |
GNMZOXILVPSRLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


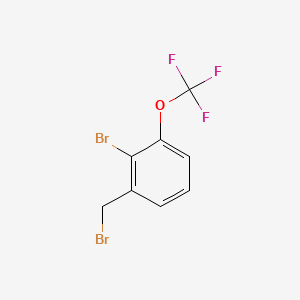

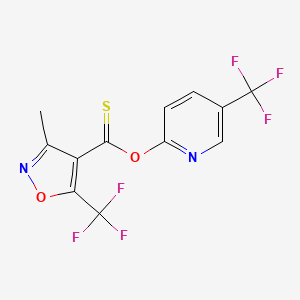

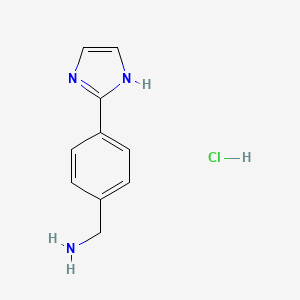
![1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)
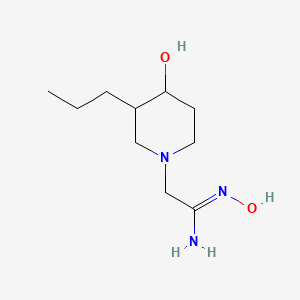
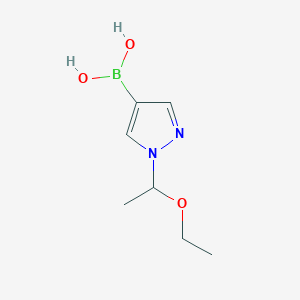

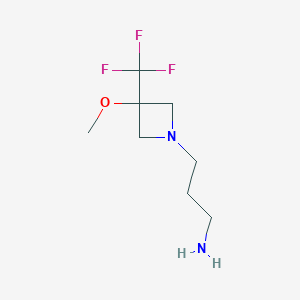
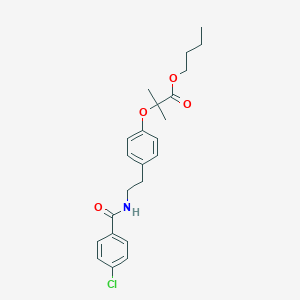
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
